Structural Identity Confirmation: Mono- vs. Bis-Substitution Pattern by MS and NMR
CAS 1734-90-3 is unambiguously differentiated from the parent drug Tilorone by its molecular structure. The compound is the mono-2-(2-diethylaminoethoxy)fluoren-9-one hydrochloride (C₁₉H₂₂ClNO₂, exact mass 331.13), whereas Tilorone is the 2,7-bis-substituted analog (C₂₅H₃₄N₂O₃, free base MW 410.55) [1]. This structural identity is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The supplier provides a Structure Elucidation Report (SER) ensuring 100% accuracy of data [1]. The molecular ion and fragmentation pattern in LC-MS unambiguously distinguish this mono-substituted impurity from the bis-substituted API during impurity profiling .
| Evidence Dimension | Molecular identity and substitution pattern |
|---|---|
| Target Compound Data | Mono-2-(diethylamino)ethoxy substitution; MF C₁₉H₂₂ClNO₂; MW 331.84 g/mol; exact mass 331.13 |
| Comparator Or Baseline | Tilorone (2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one); MF C₂₅H₃₄N₂O₃; MW 410.55 g/mol (free base) |
| Quantified Difference | Δ mass = 78.71 Da; loss of one entire diethylaminoethoxy side chain |
| Conditions | High-resolution mass spectrometry (HRMS), ¹H/¹³C NMR, and HPLC-UV analysis per pharmacopoeial protocols [1] |
Why This Matters
Without unambiguous structural identity confirmation, any analytical method for Tilorone API cannot correctly resolve, identify, or quantify this specific impurity, risking failed ANDA/NDA submissions.
- [1] Veeprho. 2-(2-(Diethylamino)ethoxy)-9H-fluoren-9-one hydrochloride Product Page. Veeprho.com, 2024. View Source
